molecular formula C24H23N7O2 B10876052 (E)-N-{[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)methanimine

(E)-N-{[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)methanimine

Cat. No.: B10876052
M. Wt: 441.5 g/mol
InChI Key: ITIBBEGXBQODHY-KKMKTNMSSA-N
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Description

4-Methoxybenzaldehyde O1-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime is a complex organic compound that combines the structural features of methoxybenzaldehyde and pyrrolotriazolopyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybenzaldehyde O1-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime typically involves multiple steps:

    Formation of 4-methoxybenzaldehyde: This can be achieved through the oxidation of 4-methoxytoluene using oxidizing agents such as potassium permanganate or chromium trioxide.

    Synthesis of pyrrolotriazolopyrimidine: This involves the cyclization of appropriate precursors under specific conditions, often requiring catalysts and controlled temperatures.

    Oxime formation: The final step involves the reaction of the aldehyde group of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the oxime derivative.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: 4-methoxybenzoic acid.

    Reduction: 4-methoxybenzyl alcohol.

    Substitution: 4-nitro-4-methoxybenzaldehyde, 4-chloro-4-methoxybenzaldehyde.

Scientific Research Applications

4-Methoxybenzaldehyde O1-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the pyrrolotriazolopyrimidine moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    4-Methoxybenzaldehyde: A simpler compound with similar aromatic properties but lacking the complex pyrrolotriazolopyrimidine structure.

    Pyrrolotriazolopyrimidine derivatives: Compounds with similar core structures but different substituents, affecting their chemical and biological properties.

Uniqueness: The uniqueness of 4-methoxybenzaldehyde O1-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime lies in its combination of functional groups and structural motifs, which confer distinct chemical reactivity and potential biological activities not found in simpler analogs.

Properties

Molecular Formula

C24H23N7O2

Molecular Weight

441.5 g/mol

IUPAC Name

(E)-N-[[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methoxy]-1-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C24H23N7O2/c1-16-17(2)30(13-19-8-10-25-11-9-19)23-22(16)24-28-21(29-31(24)15-26-23)14-33-27-12-18-4-6-20(32-3)7-5-18/h4-12,15H,13-14H2,1-3H3/b27-12+

InChI Key

ITIBBEGXBQODHY-KKMKTNMSSA-N

Isomeric SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C/C4=CC=C(C=C4)OC)CC5=CC=NC=C5)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=CC4=CC=C(C=C4)OC)CC5=CC=NC=C5)C

Origin of Product

United States

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